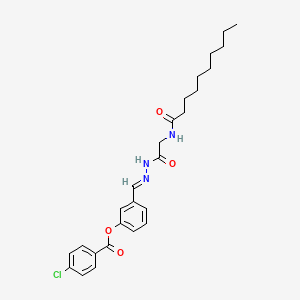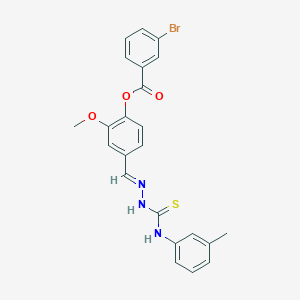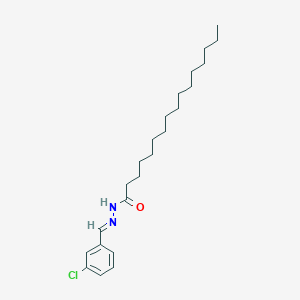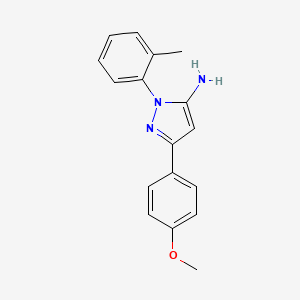
3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C26H32ClN3O4 and a molecular weight of 486.016 g/mol . This compound is notable for its unique structure, which includes a decanoylamino group, a carbohydrazonoyl group, and a 4-chlorobenzoate group. It is used primarily in research settings and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Decanoylamino Group: This step involves the reaction of decanoic acid with an appropriate amine to form the decanoylamino group.
Acetylation: The decanoylamino group is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Carbohydrazonoyl Group: This involves the reaction of the acetylated product with hydrazine to form the carbohydrazonoyl group.
Coupling with 4-Chlorobenzoic Acid: The final step involves the coupling of the carbohydrazonoyl intermediate with 4-chlorobenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The decanoylamino group is known to interact with lipid membranes, potentially disrupting their integrity. The carbohydrazonoyl group can form hydrogen bonds with various biomolecules, affecting their function. The 4-chlorobenzoate group may interact with enzymes, inhibiting their activity .
Comparison with Similar Compounds
3-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a chloro group, which may affect its reactivity and biological activity.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a methyl group instead of a chloro group, which may influence its chemical properties and applications.
Properties
CAS No. |
767289-01-0 |
|---|---|
Molecular Formula |
C26H32ClN3O4 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
[3-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H32ClN3O4/c1-2-3-4-5-6-7-8-12-24(31)28-19-25(32)30-29-18-20-10-9-11-23(17-20)34-26(33)21-13-15-22(27)16-14-21/h9-11,13-18H,2-8,12,19H2,1H3,(H,28,31)(H,30,32)/b29-18+ |
InChI Key |
BHQRQJMNNHQHRM-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B12021167.png)
![3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021180.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021203.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021210.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021215.png)
![2-Methoxyethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021217.png)

![5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12021244.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12021259.png)

![2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12021266.png)
